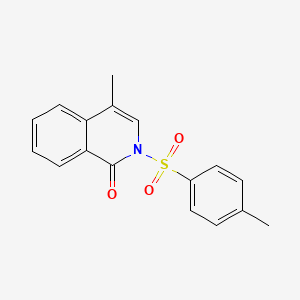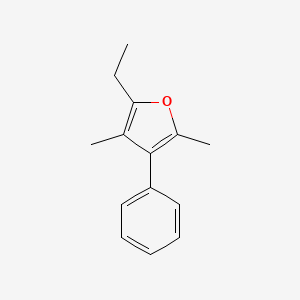
2-Ethyl-3,5-dimethyl-4-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,5-dimethyl-4-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, methyl, and phenyl substituents on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-4-phenylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones with phenylhydrazine. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3,5-dimethyl-4-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,5-dimethyl-4-phenylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,5-dimethyl-4-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2,5-Dimethylfuran: Contains two methyl groups on the furan ring.
2-Phenylfuran: Features a phenyl group attached to the furan ring.
Uniqueness
2-Ethyl-3,5-dimethyl-4-phenylfuran is unique due to the combination of ethyl, methyl, and phenyl substituents, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler furan derivatives.
Eigenschaften
Molekularformel |
C14H16O |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-ethyl-3,5-dimethyl-4-phenylfuran |
InChI |
InChI=1S/C14H16O/c1-4-13-10(2)14(11(3)15-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
HMDQNFSAJBYSBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(O1)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



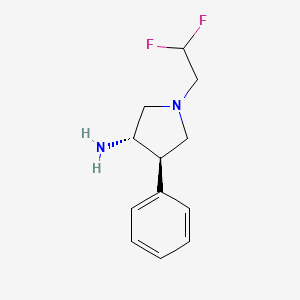
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
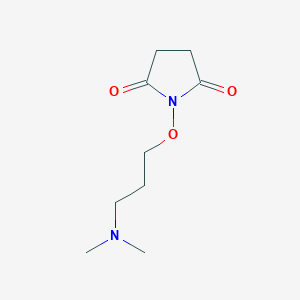
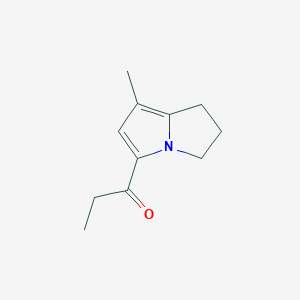
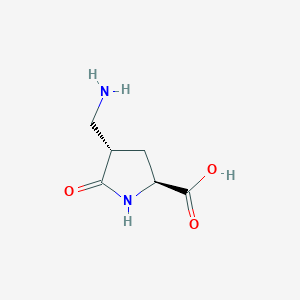
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
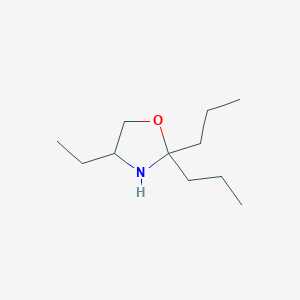
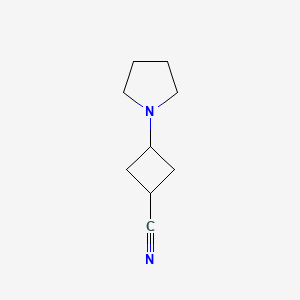
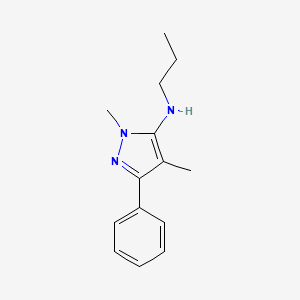
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
